[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of pyrazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or pyrazolopyrimidine moieties.
Reduction: Reduction reactions can occur, especially at the carbonyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its structural features suggest possible applications in drug discovery and development.
Medicine
Medicinally, compounds like this one are often investigated for their pharmacological properties. They may exhibit activities such as anti-inflammatory, anti-cancer, or antimicrobial effects.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of [5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl][4-(phenylcarbonyl)piperazin-1-yl]methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidines: Other compounds in this class may include different substituents, such as methyl or ethyl groups.
Benzoylpiperazines: Compounds with variations in the piperazine or benzoyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H23BrF3N5O2 |
---|---|
Molecular Weight |
562.4g/mol |
IUPAC Name |
[4-[5-(4-bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C25H23BrF3N5O2/c26-18-8-6-16(7-9-18)20-14-21(25(27,28)29)34-22(31-20)19(15-30-34)24(36)33-12-10-32(11-13-33)23(35)17-4-2-1-3-5-17/h1-9,15,20-21,31H,10-14H2 |
InChI Key |
DQRPVUSBQPHQSC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)Br |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=C4NC(CC(N4N=C3)C(F)(F)F)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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